2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride
Description
2H,4H,6H-Furo[3,4-c]pyrazol-6-one hydrochloride is a heterocyclic compound featuring a fused furan-pyrazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure comprises a pyrazolone ring fused with a furan moiety, substituted with hydrogen and chloride ions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dihydrofuro[3,4-c]pyrazol-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5-4-3(2-9-5)1-6-7-4;/h1H,2H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJUYJNBVNMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce hydrogenated pyrazole derivatives .
Scientific Research Applications
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride is a chemical compound with a variety of applications in scientific research. Its applications stem from its unique chemical structure and properties, making it a versatile building block for synthesizing more complex molecules and exploring potential therapeutic properties.
Similar Compounds and Derivatives:
The broader family of furo[3,4-c]pyrazol derivatives, which includes this compound, has attracted interest for various applications. For instance, pyrazolo[3,4-b]pyridines, which are structurally related, have been used as scaffolds in synthesizing small molecules with therapeutic potential for treating different diseases . Additionally, hexahydropyrrolo[3,4-c]pyrazol-6-one derivatives have demonstrated effectiveness in plant disease control .
Scientific Research Applications
This compound is similar in structure to other furo[3,4-c]pyrazol derivatives. These compounds are employed across various scientific disciplines:
- Chemistry It serves as a fundamental building block in synthesizing complex molecules.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is used in developing new materials and chemical processes.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide. Oxidation may yield corresponding carboxylic acids.
- Reduction Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction may produce alcohols or amines.
- Substitution It can undergo nucleophilic and electrophilic substitution reactions, depending on the conditions and reagents.
Anti-inflammatory Properties
Some related pyrazoline derivatives have shown anti-inflammatory activity . For example, pyrazolylpyrazolines have exhibited dual COX-1 and COX-2 inhibitory activity, with selectivity towards COX-2 enzymes . Certain derivatives bearing a benzenesulfonamide group were the most selective COX-2 inhibitors and demonstrated good in-vivo anti-inflammatory activity without causing ulcerogenic effects .
Mechanism of Action
The mechanism of action of 2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
2H,4H,6H-Furo[3,4-c]pyrazol-6-one Hydrochloride
- Core structure : Fused furan-pyrazolone system.
- Functional groups : Ketone (C=O) at position 6, chloride counterion.
- Molecular formula : C₅H₅ClN₂O₂ (inferred from IUPAC name and catalog data) .
Analogous Compounds ():
5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., 3a-3h) Core structure: Pyridazinone ring with chloro and phenyl substituents.
Substituted Pyrazoles (e.g., Compounds 3f, 3g, 3h, 3i)
- Example : 5-Chloro-4-(4,5-dihydro-3-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole (3f)
- Features : Dual pyrazole rings with chloro, methyl, and methoxy substituents.
- Spectral data : Distinct ^1H NMR signals for methoxy groups (δ 3.78 ppm) and aromatic protons .
Tetrazole-Pyrazole Hybrids (e.g., Compounds 4i, 4j)
- Example : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
Physicochemical Properties
| Compound | Melting Point (°C) | Key Spectral Data (FT-IR, NMR) | Molecular Weight |
|---|---|---|---|
| 2H,4H,6H-Furo[3,4-c]pyrazol-6-one HCl | Not reported | — | 176.56 (calc.) |
| 3f | 118–120 | ^1H NMR: δ 3.78 (methoxyl), 1595 cm⁻¹ (C=N) | 456.21 |
| 3g | 220–222 | ^13C NMR: δ 149.1 (C5-pyrazole), 1598 cm⁻¹ (C=N) | 456.21 |
| 3h | 158–160 | HR-MS: 460.1217 (found) vs. 460.1222 (calc.) | 460.12 |
Critical Analysis and Gaps
- Data Limitations : Melting points, spectral data, and synthetic protocols for 2H,4H,6H-furo[3,4-c]pyrazol-6-one HCl are scarce in peer-reviewed literature, relying on catalog entries .
- Opportunities : Hybridization with coumarin (as in 4i ) or tetrazole moieties could enhance bioactivity and warrant further study.
Biological Activity
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride (CAS No. 504417-60-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a furo[3,4-c]pyrazole core, which contributes to its unique biological properties. The compound's molecular formula is , and it exhibits characteristics typical of pyrazole derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 175.59 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| CAS Number | 504417-60-1 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that this compound may modulate enzyme activity and receptor interactions, which can lead to diverse pharmacological effects.
- Antimicrobial Activity : Studies have shown that compounds similar to 2H,4H,6H-furo[3,4-c]pyrazol-6-one exhibit significant antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives. The results indicated that compounds with similar structures to 2H,4H,6H-furo[3,4-c]pyrazol-6-one showed promising results against Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The results demonstrated that treatment with these compounds significantly reduced inflammation markers compared to controls .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
